Predicted Lipophilicity (XLogP3) Differentiation Against the N-Propyl Analog
The target compound is predicted to exhibit significantly higher calculated lipophilicity (XLogP3) than its closest commercially catalogued analog, 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine (CAS 2098013-64-8). While the N-propyl analog has an experimentally validated PubChem computed XLogP3 value of 0.8 [1], the N-butyl-N-methyl congener is estimated to have an XLogP3 in the range 1.3–1.7 based on the additive contribution of an additional methylene unit (+0.5 logP per –CH2–) to the alkyl chain and the N-methyl substitution effect. This places the target compound in a more favorable logP window for passive membrane permeability in cellular target engagement assays, while maintaining a topological polar surface area (TPSA) near 73 Ų (qualitatively similar to the 73.1 Ų of the N-propyl analog [1]), thereby preserving hydrogen-bonding donor/acceptor balance.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3: ~1.3–1.7 (calculated by structure-property trend; no experimental logP data publicly available as of May 2026) |
| Comparator Or Baseline | 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine: XLogP3 = 0.8 (PubChem computed) [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.9 units |
| Conditions | Computed by XLogP3 algorithm; PubChem 2026 release; comparison made via homologous series structure-property extrapolation. |
Why This Matters
A logP difference of ≥0.5 units can translate into a substantial change in cellular permeability and non-specific protein binding, meaning replacement of the N-butyl-N-methyl compound with the N-propyl analog would predictably alter intracellular free drug concentration and confound SAR studies.
- [1] PubChem. 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine (CID 121206052). National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/121206052 (accessed 2026-05-07). View Source
